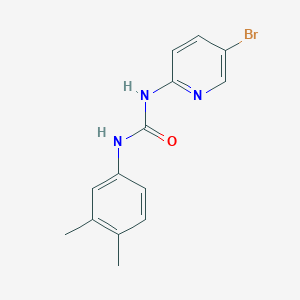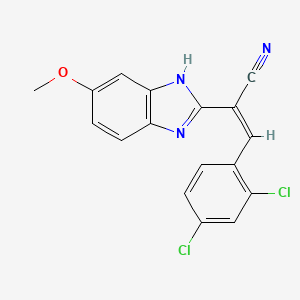
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea, also known as BPU, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. BPU has been found to have anticancer, antifungal, and antiviral properties, making it a promising candidate for further study.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and division. This compound has been found to inhibit the activity of cyclin-dependent kinases, which are important regulators of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. This compound has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One advantage of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea is its broad spectrum of activity against cancer, fungi, and viruses. This makes it a versatile compound for use in laboratory experiments. However, this compound also has limitations, such as its low solubility in water and its potential toxicity to healthy cells. These limitations must be taken into account when designing experiments using this compound.
将来の方向性
There are many potential future directions for research on N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea. One area of interest is the development of this compound derivatives with improved solubility and lower toxicity. Another area of research is the investigation of this compound's mechanism of action, which could provide insights into the development of new cancer therapies. Additionally, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Overall, this compound shows promise as a therapeutic agent for a variety of diseases, and further research is needed to fully understand its potential.
合成法
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea can be synthesized through a series of chemical reactions, starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridinecarbonyl chloride. This intermediate is then reacted with N-(3,4-dimethylphenyl)urea in the presence of a base, such as triethylamine, to yield this compound.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea has been studied for its potential as an anticancer agent, particularly in the treatment of breast cancer. Research has shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have antifungal activity against Candida albicans, a common fungal pathogen, and antiviral activity against the influenza virus.
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-3-5-12(7-10(9)2)17-14(19)18-13-6-4-11(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOODWMMOWHRFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5465822.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5465838.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)
![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)


![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)
![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)
![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)
![N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5465907.png)
![1'-[4-(1H-tetrazol-1-ylmethyl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5465913.png)
![4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile](/img/structure/B5465925.png)